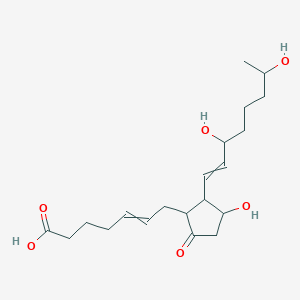

19(R)-hydroxy Prostaglandin E2

Description

BenchChem offers high-quality 19(R)-hydroxy Prostaglandin E2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 19(R)-hydroxy Prostaglandin E2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[2-(3,7-dihydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) is a prominent prostanoid found in high concentrations in human seminal fluid. Unlike its parent compound, PGE2, which interacts with a broad range of prostanoid receptors, 19(R)-hydroxy PGE2 exhibits selectivity for the EP2 receptor subtype, suggesting a specialized physiological role.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of 19(R)-hydroxy PGE2, detailing the enzymatic cascade, relevant quantitative data, experimental methodologies for its study, and its primary signaling pathway. This information is critical for researchers investigating its biological functions and for professionals in drug development exploring its therapeutic potential.

Core Biosynthetic Pathway

The biosynthesis of 19(R)-hydroxy PGE2 is a multi-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane. The pathway proceeds through the formation of the intermediate prostaglandin H2 (PGH2), which is then hydroxylated and isomerized to yield the final product. This process predominantly occurs in the epithelial cells of the seminal vesicles and vas deferens.[2]

The key enzymes involved in this pathway are:

-

Phospholipase A2 (PLA2): Initiates the pathway by hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.

-

Prostaglandin H Synthase-2 (PGHS-2 or COX-2): A bifunctional enzyme that first catalyzes the dioxygenation of arachidonic acid to prostaglandin G2 (PGG2) (cyclooxygenase activity) and then reduces PGG2 to PGH2 (peroxidase activity).

-

PGH 19-Hydroxylase (CYP4F8): A cytochrome P450 enzyme that specifically catalyzes the hydroxylation of PGH2 at the 19th carbon position to form 19-hydroxy PGH2.[3]

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An isomerase that converts 19-hydroxy PGH2 to 19(R)-hydroxy PGE2.

The co-localization of COX-2, CYP4F8, and mPGES-1 in the epithelial cells of seminal vesicles provides the structural basis for the efficient sequential synthesis of 19(R)-hydroxy PGE2.[2]

Diagram of the Biosynthetic Pathway

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the 19(R)-hydroxy PGE2 biosynthetic pathway. Data has been compiled from studies on recombinant human and ovine enzymes.

Table 1: Kinetic Parameters of Prostaglandin H Synthase-2 (COX-2)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Arachidonic Acid | Ovine | 5.3 | - | 9.5 x 105 |

Data extracted from studies on ovine PGHS-2.[4]

Table 2: Kinetic Parameters of PGH 19-Hydroxylase (CYP4F8)

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol min-1 pmol P450-1) |

| U-44069 (PGH2 analogue) | Recombinant Human | ~7 | ~260 |

Data obtained using a stable PGH2 analogue, U-44069.[3]

Table 3: Kinetic Parameters of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol min-1 mg-1) | kcat/Km (mM-1s-1) |

| PGH2 | Human | - | 170 | 310 |

Kinetic parameters for the conversion of PGH2 to PGE2.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis and activity of 19(R)-hydroxy PGE2.

In Vitro Biosynthesis of 19(R)-hydroxy PGE2 using Seminal Vesicle Microsomes

This protocol is adapted from studies on prostaglandin synthesis in seminal vesicle microsomes.[5]

-

Preparation of Microsomes:

-

Obtain fresh human or primate seminal vesicle tissue.

-

Homogenize the tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

In Vitro Reaction:

-

In a reaction tube, combine the microsomal preparation (typically 0.1-1.0 mg/mL of protein) with cofactors. For CYP450-dependent reactions, include an NADPH-generating system (e.g., 1 mM NADPH, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). For the mPGES-1 reaction, include 2.5 mM reduced glutathione.[6]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid (e.g., 30-100 µM) or PGH2 (e.g., 10 µM).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., 2 volumes of ice-cold ethanol (B145695) or by acidifying to pH 3-4 with citric acid).

-

-

Extraction and Analysis:

-

Extract the prostaglandins (B1171923) from the reaction mixture using a solid-phase extraction (SPE) column (e.g., C18).

-

Elute the prostaglandins and analyze the products by LC-MS/MS for the identification and quantification of 19(R)-hydroxy PGE2.

-

LC-MS/MS Quantification of 19(R)-hydroxy PGE2

This protocol provides a general framework for the analysis of prostaglandins by liquid chromatography-tandem mass spectrometry.[7][8]

-

Sample Preparation:

-

To the extracted and dried sample, add an internal standard (e.g., deuterated 19(R)-hydroxy PGE2).

-

Reconstitute the sample in the initial mobile phase.

-

-

Liquid Chromatography:

-

Use a reverse-phase column (e.g., C18, 2.1 x 100 mm, 2.6 µm).

-

Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile (B52724) with 0.1% formic acid.

-

A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-18.1 min, 95-20% B; 18.1-25 min, 20% B. The flow rate is typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

Optimize the ESI parameters (e.g., spray voltage, source temperature, gas flows).

-

Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for 19(R)-hydroxy PGE2 and its internal standard. The exact mass transitions would need to be determined empirically but would be based on the fragmentation of the deprotonated molecule [M-H]-.

-

Diagram of an Experimental Workflow for Studying 19(R)-hydroxy PGE2 Biosynthesis

Signaling Pathway of 19(R)-hydroxy PGE2

19(R)-hydroxy PGE2 is a selective agonist for the prostaglandin EP2 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the EP2 receptor by 19(R)-hydroxy PGE2 initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[9]

The key steps in the EP2 receptor signaling pathway are:

-

Ligand Binding: 19(R)-hydroxy PGE2 binds to the extracellular domain of the EP2 receptor.

-

G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effectors: cAMP acts as a second messenger and activates downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, leading to a cellular response. Another potential effector is the Exchange protein activated by cAMP (Epac).[10]

Diagram of the 19(R)-hydroxy PGE2 Signaling Pathway

Experimental Protocols for Studying Signaling

EP2 Receptor Binding Assay

This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of 19(R)-hydroxy PGE2 for the EP2 receptor.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the human EP2 receptor.

-

Homogenize the cells in a suitable buffer and pellet the membranes by ultracentrifugation.

-

Resuspend the membranes in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled EP2 antagonist (e.g., [3H]-PGE2, noting its non-selective nature, or a more specific radiolabeled antagonist if available).

-

Add increasing concentrations of unlabeled 19(R)-hydroxy PGE2 (the competitor).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled EP2 agonist or antagonist.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 19(R)-hydroxy PGE2.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of EP2 receptor activation by 19(R)-hydroxy PGE2.[11][12][13]

-

Cell Culture and Treatment:

-

Plate cells expressing the EP2 receptor in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 19(R)-hydroxy PGE2 for a defined time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA, HTRF) or a reporter gene assay.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 19(R)-hydroxy PGE2 concentration.

-

Determine the EC50 value, which represents the concentration of 19(R)-hydroxy PGE2 that produces 50% of the maximal response.

-

Conclusion

The biosynthesis of 19(R)-hydroxy PGE2 is a well-defined enzymatic pathway that is highly localized to the male reproductive tract. Its selective agonism at the EP2 receptor points towards specific physiological functions that are distinct from those of PGE2. The technical information and experimental protocols provided in this guide offer a foundation for further research into the biological significance of 19(R)-hydroxy PGE2 and for the exploration of its potential as a therapeutic target in drug development. Further elucidation of the precise kinetics of CYP4F8 with PGH2 and the downstream targets of the EP2 signaling cascade will be critical areas for future investigation.

References

- 1. Arachidonic Acid Pathway Members PLA2G7, HPGD, EPHX2, and CYP4F8 Identified as Putative Novel Therapeutic Targets in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of the reaction of prostaglandin H synthase compound II with ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of prostaglandin D2, 15-ketoprostaglandin E2, and hydroxy fatty acids by ram seminal vesicle microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | EP2 and EP4 receptors can bind PGE2 [reactome.org]

- 10. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 19(R)-hydroxy Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH-PGE2) is a naturally occurring prostaglandin found in significant quantities in primate seminal plasma.[1] As a potent and selective agonist of the Prostaglandin E2 receptor subtype 2 (EP2), it plays a crucial role in various physiological processes, most notably smooth muscle relaxation.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of 19(R)-OH-PGE2, detailing its receptor interaction, downstream signaling cascades, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of prostanoids and the development of novel therapeutics targeting the EP2 receptor.

Core Mechanism of Action: Selective EP2 Receptor Agonism

The biological effects of 19(R)-OH-PGE2 are primarily mediated through its selective binding to and activation of the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4] The EP2 receptor is one of four subtypes of receptors for Prostaglandin E2 (PGE2), each with distinct signaling pathways and physiological roles. While PGE2 can bind to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), 19(R)-OH-PGE2 exhibits a pronounced selectivity for the EP2 receptor.[5]

Quantitative Data on Receptor Interaction

| Parameter | Value | Tissue/System | Reference |

| EC_50_ | 200 nM | Cat Tracheal Rings | [1][2][3][4] |

This table summarizes the key quantitative data available for the functional activity of 19(R)-hydroxy Prostaglandin E2.

Signaling Pathways of 19(R)-hydroxy Prostaglandin E2

Activation of the EP2 receptor by 19(R)-OH-PGE2 initiates a canonical G_s_ signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP is the central event that triggers downstream cellular responses.

Caption: General signaling pathway of 19(R)-OH-PGE2 via the EP2 receptor.

Downstream Effectors: PKA and Epac

The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[6][7][8][9][10] Both PKA and Epac can act independently or synergistically to regulate various cellular processes.[7][10] In the context of smooth muscle relaxation, both pathways are believed to play a role, although the precise contribution of each is still under investigation.[6][8]

-

PKA Pathway: Upon activation by cAMP, PKA phosphorylates a variety of downstream target proteins. In smooth muscle cells, this can lead to the phosphorylation of myosin light chain kinase (MLCK), reducing its activity and thereby promoting relaxation. PKA can also phosphorylate ion channels, leading to changes in membrane potential that favor relaxation.[8]

-

Epac Pathway: Epac proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation of the Epac-Rap1 pathway has been implicated in the inhibition of RhoA activity, a key regulator of smooth muscle contraction.[9] By down-regulating RhoA, Epac contributes to vasorelaxation.[9]

Experimental Protocols

Detailed, replicable protocols are essential for the study of 19(R)-OH-PGE2. The following sections provide generalized methodologies for key experiments.

Radioligand Binding Assay for EP2 Receptor

This assay is used to determine the binding affinity of 19(R)-OH-PGE2 to the EP2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP2 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.[11]

-

-

Binding Assay:

-

In a multi-well plate, add a fixed amount of membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled ligand that binds to the EP2 receptor (e.g., [³H]-PGE2).

-

Add increasing concentrations of unlabeled 19(R)-OH-PGE2 (the competitor).

-

For non-specific binding control wells, add a high concentration of an unlabeled EP2 agonist.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[2][11][12][13][14]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[2][12]

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of 19(R)-OH-PGE2.

-

Plot the specific binding as a function of the log concentration of 19(R)-OH-PGE2 to generate a competition curve.

-

Fit the data to a one-site competition model to determine the IC_50_ (the concentration of 19(R)-OH-PGE2 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]

-

cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP following EP2 receptor activation by 19(R)-OH-PGE2.

Caption: Workflow for a cell-based cAMP measurement assay.

Methodology:

-

Cell Culture:

-

Cell Stimulation:

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as LANCE (Lanthanide-based luminescence resonance energy transfer), HTRF (Homogeneous Time-Resolved Fluorescence), or an Enzyme Immunoassay (EIA).[15][16][17][18][19]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of 19(R)-OH-PGE2 to generate a dose-response curve.

-

Fit the data to a sigmoidal dose-response model to determine the EC_50_ (the concentration of 19(R)-OH-PGE2 that produces 50% of the maximal response).

-

Organ Bath Assay for Smooth Muscle Relaxation

This ex vivo assay directly measures the functional effect of 19(R)-OH-PGE2 on smooth muscle contractility.

Caption: Workflow for an organ bath smooth muscle relaxation assay.

Methodology:

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[20][21][22]

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period, with periodic washing.

-

-

Contraction and Relaxation Measurement:

-

Induce a stable contraction in the tissue using a contractile agent (e.g., histamine, carbachol, high potassium solution).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of 19(R)-OH-PGE2 to the organ bath.

-

Record the changes in tension after each addition, allowing the response to stabilize before adding the next concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of 19(R)-OH-PGE2 as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation as a function of the log concentration of 19(R)-OH-PGE2 to generate a concentration-response curve.

-

Fit the data to a sigmoidal concentration-response model to determine the EC_50_ and the maximum relaxation (E_max_).

-

Physiological and Pathophysiological Roles

The selective activation of the EP2 receptor by 19(R)-OH-PGE2 suggests its involvement in a range of physiological and pathophysiological processes.

-

Reproductive Physiology: The high concentration of 19(R)-OH-PGE2 in seminal plasma points to a significant role in reproductive processes.[1] PGE2, in general, is known to be involved in ovulation, fertilization, and embryo implantation.[25][26][27] The smooth muscle relaxant properties of 19(R)-OH-PGE2 may facilitate sperm transport and function within the female reproductive tract.[28]

-

Ocular Hypotension: Prostaglandins (B1171923), including PGE2, are known to reduce intraocular pressure.[29][30][31][32] The selective EP2 agonist activity of 19(R)-OH-PGE2 suggests its potential as a therapeutic agent for glaucoma by increasing the outflow of aqueous humor.[33]

-

Inflammation: The role of the EP2 receptor in inflammation is complex, with both pro- and anti-inflammatory effects reported depending on the context.[34] As a selective EP2 agonist, 19(R)-OH-PGE2 could potentially modulate inflammatory responses.

-

Other Potential Roles: Given the widespread distribution of EP2 receptors, 19(R)-OH-PGE2 may also have roles in the cardiovascular, renal, and central nervous systems.[35][36]

Conclusion

19(R)-hydroxy Prostaglandin E2 is a highly selective and potent agonist of the EP2 receptor. Its mechanism of action is centered on the activation of the G_s_-adenylyl cyclase-cAMP signaling pathway, leading to the activation of PKA and Epac and subsequent downstream cellular responses, most notably smooth muscle relaxation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this important signaling molecule. A deeper understanding of the quantitative aspects of its receptor interaction and the full spectrum of its physiological roles will be crucial for harnessing its therapeutic potential in areas such as reproductive health, ophthalmology, and inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular choreography directed by 19(R)-OH-PGE2.

References

- 1. caymanchem.com [caymanchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. targetmol.cn [targetmol.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epac as a novel effector of airway smooth muscle relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. resources.revvity.com [resources.revvity.com]

- 16. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. dmt.dk [dmt.dk]

- 21. Isolated organ/tissue test – organ bath [panlab.com]

- 22. dmt.dk [dmt.dk]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. ijsr.net [ijsr.net]

- 27. Prostaglandin E2 involvement in mammalian female fertility: ovulation, fertilization, embryo development and early implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Buy 19R-hydroxy-PGA2 [smolecule.com]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

- 30. iovs.arvojournals.org [iovs.arvojournals.org]

- 31. Effects of prostaglandins F2 alpha, A2, and their esters in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. iovs.arvojournals.org [iovs.arvojournals.org]

- 33. Microvascular effects of selective prostaglandin analogues in the eye with special reference to latanoprost and glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. my.clevelandclinic.org [my.clevelandclinic.org]

- 36. m.youtube.com [m.youtube.com]

The Biological Landscape of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2), a naturally occurring eicosanoid. Found primarily in the seminal fluid of primates, this molecule exhibits potent activity as a smooth muscle relaxant through its selective agonism of the Prostaglandin E2 receptor subtype 2 (EP2). This document delves into its known physiological roles, the intricacies of its signaling pathway, and available quantitative data. Furthermore, this guide addresses the current, more limited understanding of a related compound, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), highlighting the significant focus of existing research on its (S)-enantiomer. Detailed experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts in areas such as reproductive physiology, inflammation, and smooth muscle-related disorders.

Introduction to 19(R)-hydroxy Prostaglandin E2

19(R)-hydroxy Prostaglandin E2 is a hydroxylated metabolite of Prostaglandin E2 (PGE2). It is notably present in the semen of primates, including humans.[1] Its primary recognized biological function is as a potent relaxant of smooth muscle tissue.[1] This activity is mediated through its specific interaction with the EP2 receptor, a G-protein coupled receptor.[1] The selective agonism of 19(R)-OH PGE2 for the EP2 receptor makes it a molecule of interest for therapeutic applications targeting smooth muscle contractility and other EP2-mediated physiological processes.

Core Biological Functions and Quantitative Data

The principal and most well-documented biological function of 19(R)-hydroxy Prostaglandin E2 is its ability to induce smooth muscle relaxation.[1] This effect has been quantified in ex vivo studies, providing valuable data for its characterization.

| Biological Function | Experimental Model | Quantitative Data (EC50) | Reference |

| Smooth Muscle Relaxation | Cat Tracheal Rings | 200 nM | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Beyond its effects on smooth muscle, the presence of 19(R)-OH PGE2 in seminal plasma suggests potential roles in reproductive physiology. Its metabolite, 19(R)-hydroxy-Prostaglandin A2, which is formed via non-enzymatic dehydration, is also found in semen and is suggested to have anti-inflammatory and vasodilatory properties.[2]

Signaling Pathway of 19(R)-hydroxy Prostaglandin E2

As a selective agonist of the EP2 receptor, 19(R)-OH PGE2 initiates a well-characterized intracellular signaling cascade. The EP2 receptor is coupled to a stimulatory G-protein (Gs).

3.1. Gs-Protein-cAMP-PKA Pathway

Upon binding of 19(R)-OH PGE2 to the EP2 receptor, the associated Gs protein is activated. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.

3.2. β-Arrestin Pathway

In addition to the canonical Gs-protein pathway, EP2 receptor activation can also engage β-arrestin-mediated signaling. This can lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.

Experimental Protocols and Workflows

While specific, detailed protocols for studying 19(R)-hydroxy Prostaglandin E2 are not abundantly available in the literature, the following workflows represent standard methodologies for investigating the activity of prostaglandin receptor agonists.

4.1. General Workflow for Assessing Smooth Muscle Relaxation

This workflow outlines the key steps in an ex vivo organ bath experiment to quantify the relaxant effects of 19(R)-OH PGE2 on smooth muscle tissue.

4.2. Workflow for Quantifying Intracellular cAMP Levels

To investigate the direct impact of 19(R)-OH PGE2 on its primary signaling pathway, intracellular cAMP levels can be measured using commercially available assay kits, such as ELISA or HTRF assays.[3][4]

References

A Technical Guide to 19(R)-hydroxy Prostaglandin E2 in Primate Semen

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prostaglandins (B1171923) are found in exceptionally high concentrations in the seminal plasma of primates, many orders of magnitude higher than elsewhere in the body.[1] Among these, 19-hydroxyprostaglandin E2 (19-OH PGE2), along with its counterpart 19-OH PGE1, has been identified as a major and novel component, unique to seminal fluid.[1][2][3][4] Synthesized primarily within the seminal vesicles, these compounds are not contributed by the testis or epididymis.[5][6] Emerging research points to the critical role of 19-OH PGE2 in male fertility and immunoregulation within the female reproductive tract. This document provides an in-depth technical overview of the biosynthesis, physiological roles, signaling pathways, and analytical methodologies related to 19-OH PGE2 in primate semen.

Biosynthesis and Biochemical Profile

The production of 19-OH PGE2 is a multi-step enzymatic process originating from arachidonic acid and occurring within the seminal vesicles.[6][7]

-

Arachidonic Acid Release: Phospholipase A2 releases arachidonic acid from membrane phospholipids.[8][9]

-

Cyclooxygenase (COX) Pathway: Arachidonic acid is converted into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2).[5][9][10]

-

PGE2 Synthesis: PGH2 is then isomerized to PGE2 by specific PGE synthases (PGES).[8][11]

-

19-Hydroxylation: The final, defining step is the 19-hydroxylation of PGE2. This reaction is catalyzed by a specific cytochrome P-450-dependent enzyme, Prostaglandin 19-hydroxylase, located in the microsomal fraction of the seminal vesicles of humans and monkeys (Macaca fascicularis).[7] This enzymatic step requires NADPH as a cofactor and incorporates atmospheric oxygen into the substrate.[7]

Quantitative Data on Seminal Prostaglandins

The concentration of 19-OH PGE in seminal plasma is a critical parameter associated with male fertility. Studies have shown significant variations between fertile and infertile populations.

Table 1: Concentration of Prostaglandins in Human Seminal Fluid

| Group | Prostaglandin | Mean Concentration (μg/mL) | Range (μg/mL) | Citation(s) |

|---|---|---|---|---|

| Fertile Men | 19-hydroxy PGE | 245.7 | N/A | [12] |

| Fertile Men | PGE | 67.1 | N/A | [12] |

| Fertile Men (Proven Fertility) | 19-hydroxy PGE (E1+E2) | N/A | 90 - 260 | [13] |

| Fertile Men (Proven Fertility) | PGE (E1+E2) | N/A | 30 - 200 | [13] |

| Infertile Men | 19-hydroxy PGE | Significantly Lower than Fertile | N/A | [14][15] |

| Infertile Men | PGE | Significantly Lower than Fertile | N/A |[14][15] |

Table 2: Correlation of Seminal 19-OH PGE Levels with Sperm Parameters

| 19-OH PGE Level | Effect on Sperm Concentration | Effect on Sperm Motility | Potential Mechanism | Citation(s) |

|---|---|---|---|---|

| Low | Significantly Reduced | Significantly Reduced | Decreased adenylcyclase and testicular androgen activity. | [16] |

| Normal | Optimal | Optimal | Supports motility, potentially via ATP content. | [14] |

| High | Significantly Reduced | Significantly Reduced | Inhibition of testicular DNA synthesis or decreased receptor sensitivity. |[16] |

Physiological Roles of 19-OH PGE2

19-OH PGE2 and related prostaglandins in semen exert powerful biological effects crucial for successful reproduction.

Immunomodulation

Semen introduces foreign antigens into the female reproductive tract, risking an immune attack on spermatozoa. Seminal prostaglandins, including 19-OH PGE, are potent immunomodulators that create a tolerant environment.[1]

-

Cytokine Balance Shift: They stimulate the release of anti-inflammatory cytokine IL-10 while inhibiting the pro-inflammatory IL-12 from antigen-presenting cells.[1]

-

T-Cell Suppression: Through a cAMP-mediated pathway, they directly inhibit T-cell clonal proliferation and bias the immune response towards a T-helper-2 (Th2) pattern, which is less aggressive towards sperm.[1]

-

Induction of Tolerance: This altered cytokine milieu helps induce tolerance to sperm antigens, which is critical for sperm survival.[1]

-

Pathogen Advantage: This localized immunosuppression can inadvertently benefit sexually transmitted viruses like HIV and HPV by dampening the initial cell-mediated immune response.[1]

Influence on Male Fertility and Sperm Function

There is a strong correlation between the concentration of 19-OH PGE and male fertility status.[5][14] Both excessively high and low levels are associated with poor semen parameters.[16] The primary role appears to be in supporting sperm motility, with evidence suggesting a mechanism involving the maintenance of spermatozoal ATP content.[14]

Effects on the Female Reproductive Tract

Studies in primates have demonstrated that 19-OH PGE has uterine stimulatory actions, which may play a role in sperm transport and fertility in humans.[15]

Signaling Pathways

PGE2 and its derivatives mediate their diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8][17] These receptors are coupled to different intracellular signaling cascades.

-

EP2 and EP4 Receptors (Stimulatory): These receptors couple to a Gs protein, which activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This pathway is central to the immunomodulatory effects of PGE2.[1][17]

-

EP1 Receptor (Calcium Mobilization): This receptor couples to a Gq protein, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.[11]

-

EP3 Receptor (Inhibitory): This receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11]

Experimental Protocols for Analysis

Accurate quantification of 19-OH PGE2 in seminal plasma is essential for research and clinical assessment. Gas chromatography and liquid chromatography, both typically coupled with mass spectrometry, are the definitive methods.

General Analytical Workflow

The analysis of prostaglandins from a complex biological matrix like semen involves several key steps from sample collection to final detection.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous detection of multiple prostaglandins.[18] The following is a generalized protocol adapted for seminal plasma.

-

Sample Preparation and Extraction:

-

Thaw frozen seminal plasma sample on ice.

-

To a 500 µL aliquot, add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation.

-

Add a known amount of a deuterated internal standard (e.g., d4-PGE2) to correct for sample loss during processing and for matrix effects.

-

Acidify the sample (e.g., with citric acid) to protonate the prostaglandins.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.[19]

-

Condition the cartridge with methanol (B129727) followed by acidified water.

-

Load the sample.

-

Wash the cartridge with a low-polarity solvent (e.g., water/hexane) to remove interfering substances.

-

Elute the prostaglandins with a more polar solvent like ethyl acetate (B1210297) or methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for 19-OH PGE2 and its characteristic product ion after collision-induced dissociation, ensuring high specificity.

-

MRM Transitions: Specific mass-to-charge (m/z) transitions for the analyte (19-OH PGE2) and the internal standard (d4-PGE2) must be determined and optimized.

-

-

-

Quantification:

-

Generate a calibration curve by processing standards of known 19-OH PGE2 concentrations (ranging from pg/mL to ng/mL) in a blank matrix.[20]

-

Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.[20]

-

Calculate the concentration of 19-OH PGE2 in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was the foundational technique for identifying 19-OH PGEs in semen.[3][4] It requires chemical derivatization to make the prostaglandins volatile.

-

Extraction: Follow the same extraction procedure as for LC-MS/MS (Step 1 above).

-

Derivatization: [13]

-

Oximation: Convert the ketone groups to oximes using a reagent like methoxylamine hydrochloride. This protects the ketone and prevents enolization.

-

Methylation: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or a similar reagent.

-

Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This step is crucial for making the molecule volatile for gas chromatography.

-

-

GC-MS Conditions:

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the different prostaglandin derivatives.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. The mass spectrum of the 19-OH PGE2 derivative provides a unique fragmentation pattern for confident identification.

-

-

Conclusion and Future Directions

19(R)-hydroxy Prostaglandin E2 is a key, and perhaps primate-specific, component of seminal fluid, playing a dual role in immunomodulation and the direct support of sperm function. Its concentration serves as a potential biomarker for male fertility, with deviations from the normal range correlating with poor semen quality. The intricate signaling pathways it activates highlight potential targets for therapeutic intervention in both fertility and immunology. Future research should focus on elucidating the precise molecular mechanisms linking 19-OH PGE2 to sperm ATP metabolism, further characterizing the expression and regulation of its EP receptors in both male and female reproductive tissues, and exploring its potential role as a therapeutic agent for certain types of male infertility.

References

- 1. Prostaglandins in primate semen: biasing the immune system to benefit spermatozoa and virus? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyprostaglandin E1 as a major component of the semen of primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. On the origin of prostaglandins in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. Concentration of prostaglandins in seminal fluid of fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 19-Hydroxy-prostaglandin E and infertility in human males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from arachidonic acid. It is notably found in high concentrations in primate semen.[1][2] As a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2), 19(R)-OH PGE2 plays a significant role in various physiological processes, particularly smooth muscle relaxation.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, purification, and biological activity of 19(R)-hydroxy Prostaglandin E2, with a focus on its interaction with the EP2 receptor and the downstream signaling pathways.

Chemical Structure and Properties

19(R)-hydroxy Prostaglandin E2 is a derivative of Prostaglandin E2 with a hydroxyl group at the R-position of the 19th carbon. Its chemical structure and key properties are summarized below.

Structure:

-

IUPAC Name: (5Z,11α,13E,15S,19R)-11,15,19-Trihydroxy-9-oxoprosta-5,13-dien-1-oic acid

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₆ | [3] |

| Molecular Weight | 368.5 g/mol | [3] |

| CAS Number | 64625-54-3 | [3] |

| Physical State | Solid | [4] |

| Solubility | A solution in ethanol | [3] |

Synthesis and Purification

Synthesis

-

Corey Lactone Formation: Synthesis of a suitable protected Corey lactone derivative, a common intermediate in prostaglandin synthesis.

-

Side Chain Introduction: Introduction of the α- and ω-chains using reactions such as Wittig or Horner-Wadsworth-Emmons reactions. The ω-chain would need to be synthesized with the 19-hydroxy group already incorporated or in a protected form.

-

Stereochemical Control: Careful control of stereochemistry at multiple chiral centers is crucial throughout the synthesis.

-

Deprotection: Final deprotection steps to yield the target molecule.

A plausible biosynthetic route involves the hydroxylation of Prostaglandin E2 by a specific cytochrome P450 enzyme, prostaglandin 19-hydroxylase, which has been identified in the microsomes of seminal vesicles.[6]

Purification

Purification of 19(R)-hydroxy Prostaglandin E2 from either a synthetic reaction mixture or a biological source like seminal fluid typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of prostaglandins (B1171923).[7][8]

A general procedure for the extraction and purification of 19-hydroxyprostaglandins from seminal fluid involves the following steps:

-

Sample Preparation: Immediate centrifugation of fresh seminal fluid to separate the seminal plasma.[8]

-

Extraction: Solid-phase extraction (SPE) can be used to isolate prostaglandins from the plasma.

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for separating different prostaglandins based on their polarity.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides high resolution and definitive identification based on mass spectra.[1][8]

-

Biological Activity and Signaling Pathway

19(R)-hydroxy Prostaglandin E2 is a potent and selective agonist for the EP2 receptor.[3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, most notably smooth muscle relaxation.[9]

Quantitative Biological Data

The biological activity of 19(R)-hydroxy Prostaglandin E2 has been quantified in various assays.

| Parameter | Value | Assay System | Reference |

| EC₅₀ | 200 nM | Relaxation of cat tracheal rings | [3] |

| Binding Affinity (Ki) | Not explicitly reported for 19(R)-OH PGE2. For comparison, the Ki of PGE2 for the human EP2 receptor is ~13 nM. | Recombinant human EP2 receptor binding assay | [10] |

Experimental Protocols

EP2 Receptor-Mediated cAMP Accumulation Assay

This protocol is adapted from studies on EP2 receptor signaling.[9]

Objective: To determine the ability of 19(R)-hydroxy Prostaglandin E2 to stimulate cAMP production in cells expressing the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor (HEK-EP2 cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

Opti-MEM

-

3-isobutyl-1-methylxanthine (IBMX)

-

19(R)-hydroxy Prostaglandin E2

-

cAMP assay kit (e.g., TR-FRET based)

-

6-well plates

Procedure:

-

Cell Culture: Culture HEK-EP2 cells in DMEM supplemented with 10% FBS and 250 µg/mL geneticin.

-

Cell Seeding: Seed approximately 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: 16 hours prior to the experiment, replace the culture medium with Opti-MEM.

-

IBMX Pre-treatment: 25 minutes before agonist stimulation, treat the cells with 0.1 mg/mL IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Agonist Stimulation: Add varying concentrations of 19(R)-hydroxy Prostaglandin E2 (or vehicle control) to the wells and incubate for the desired time (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.

Conclusion

19(R)-hydroxy Prostaglandin E2 is a key endogenous lipid mediator with high selectivity for the EP2 receptor. Its potent smooth muscle relaxant properties and well-defined signaling pathway through Gs-cAMP-PKA make it an important molecule for research in areas such as reproductive biology and pharmacology. Further elucidation of its specific synthetic pathways and a broader characterization of its binding kinetics will provide deeper insights into its physiological roles and potential as a therapeutic target.

References

- 1. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Hydroxylated E prostaglandins as the major prostaglandins of human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of 19,20-dehydroprostaglandins E1 and E2 in human seminal fluid and further studies on 18,19-dehydroprostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

Enzymatic Synthesis of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2), a significant metabolite of PGE2 found in primates.[1] 19(R)-OH PGE2 is a potent and selective agonist for the EP2 receptor, playing a role in smooth muscle relaxation.[1] This document outlines the multi-step enzymatic cascade, details the requisite enzymes, provides integrated experimental protocols for synthesis and purification, and presents the associated signaling pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation.[2] Its metabolism gives rise to a variety of derivatives with distinct biological activities. Among these, 19(R)-hydroxy Prostaglandin E2 is of particular interest due to its selective agonism at the EP2 receptor, suggesting a nuanced role in cellular signaling.[1] The enzymatic synthesis of this molecule is a three-step process involving the sequential action of Prostaglandin H Synthase-2 (PGHS-2), Cytochrome P450 4F8 (CYP4F8), and microsomal Prostaglandin E Synthase-1 (mPGES-1). Understanding the intricacies of this biosynthetic pathway is crucial for researchers investigating its physiological relevance and for professionals in drug development exploring novel therapeutic targets.

The Enzymatic Synthesis Pathway

The biosynthesis of 19(R)-hydroxy PGE2 from arachidonic acid is a coordinated enzymatic cascade:

-

Arachidonic Acid to Prostaglandin H2 (PGH2): Prostaglandin H Synthase-2 (PGHS-2), also known as Cyclooxygenase-2 (COX-2), catalyzes the conversion of arachidonic acid to the unstable intermediate, PGH2.[3][4] This reaction involves a cyclooxygenase and a peroxidase activity.[4]

-

PGH2 to 19-hydroxy PGH2: The cytochrome P450 enzyme, CYP4F8, acts as a PGH 19-hydroxylase, specifically catalyzing the hydroxylation of PGH2 at the 19th carbon position to form 19-hydroxy PGH2.[5][6]

-

19-hydroxy PGH2 to 19(R)-hydroxy PGE2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) then isomerizes 19-hydroxy PGH2 to the final product, 19(R)-hydroxy PGE2.[5][6]

These three enzymes, PGHS-2, CYP4F8, and mPGES-1, have been shown to be co-localized in the epithelial cells of seminal vesicles and vas deferens, the primary sites of 19-hydroxy-PGE compound synthesis in humans.[6][7]

Quantitative Data

The following tables summarize the known kinetic parameters for the key enzymes involved in the synthesis of 19(R)-hydroxy PGE2.

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| CYP4F8 | U-44069 (PGH2 analogue) | ~7 µM | ~260 pmol/min/pmol P450 | Human | Data for a stable PGH2 analogue.[5] |

| mPGES-1 | PGH2 | 14 µM | 170 µmol/min/mg | Human | Vmax determined with purified recombinant enzyme.[5][8] |

| mPGES-1 | Glutathione (B108866) (Cofactor) | 0.75 mM | - | Human | [5] |

| Product | Purity | Source |

| 19(R)-hydroxy PGE2 | ≥98% | Commercially available standard[2] |

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the required enzymes and a proposed protocol for the coupled enzymatic synthesis of 19(R)-hydroxy PGE2.

Enzyme Expression and Purification

4.1.1. Recombinant Human Prostaglandin H Synthase-2 (PGHS-2)

-

Expression System: Pichia pastoris is a suitable expression system for functional hPGHS-2.[7][9]

-

Vector and Tagging: The hPGHS-2 cDNA can be cloned into a Pichia expression vector with a C-terminal polyhistidine tag (e.g., 8xHis) for affinity purification.[9]

-

Expression Conditions: Methanol-induced expression generally yields higher protein amounts compared to constitutive expression.[9]

-

Purification:

-

Harvest P. pastoris cells and lyse them.

-

Isolate the membrane fraction by ultracentrifugation.

-

Solubilize the membrane proteins using a suitable detergent.

-

Purify the His-tagged hPGHS-2 using immobilized metal ion affinity chromatography (IMAC) with a nickel-charged resin.[7]

-

Elute the purified protein. For tag removal, elution can be performed by treatment with bovine carboxypeptidase A if a suitable C-terminal tag is used.[9]

-

Further purification can be achieved by anion exchange chromatography.[7] Expected Yield: Approximately 3 mg of pure, de-tagged hPGHS-2 per liter of yeast culture.[9]

-

4.1.2. Recombinant Human Cytochrome P450 4F8 (CYP4F8)

-

Expression System: Saccharomyces cerevisiae (yeast) has been successfully used for the expression of recombinant CYP4F8.[5]

-

Purification:

-

Prepare microsomes from the yeast cells expressing CYP4F8.

-

Solubilize the microsomal proteins.

-

Purification can be achieved using a combination of chromatographic techniques, such as ion-exchange and hydrophobic interaction chromatography. (Note: Specific purification protocols for CYP4F8 are not extensively detailed in the public domain and may require optimization).

-

4.1.3. Recombinant Human Microsomal Prostaglandin E Synthase-1 (mPGES-1)

-

Expression Systems: Escherichia coli and baculovirus-infected Sf9 insect cells are both effective for expressing recombinant human mPGES-1.[1][2][5][8]

-

Vector and Tagging: The mPGES-1 cDNA can be cloned into an appropriate expression vector with a polyhistidine tag to facilitate purification.[8]

-

Expression and Purification (E. coli):

-

Transform E. coli with the mPGES-1 expression vector.

-

Induce protein expression (e.g., with IPTG).

-

Lyse the cells and solubilize the membrane fraction with a detergent like Triton X-100.[8]

-

Purify the His-tagged mPGES-1 using a combination of hydroxyapatite (B223615) and immobilized metal affinity chromatography.[8]

-

-

Expression and Purification (Baculovirus/Sf9):

-

Generate a recombinant baculovirus containing the mPGES-1 gene.

-

Infect Sf9 cells with the baculovirus.

-

Harvest the cells and solubilize the membrane fraction with a detergent like diheptanoylphosphatidylcholine.[5]

-

Purify the enzyme using hydroxyapatite column chromatography in the presence of octylglucoside.[5]

-

Coupled Enzymatic Synthesis of 19(R)-hydroxy PGE2

This proposed protocol integrates the three enzymatic steps in a sequential manner.

-

Step 1: Synthesis of PGH2 from Arachidonic Acid

-

To a reaction vessel, add a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin (B1673048) (as a cofactor for PGHS-2) and the purified recombinant hPGHS-2.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a short duration (e.g., 2-5 minutes) as PGH2 is unstable.

-

Immediately proceed to the next step.

-

-

Step 2: 19-hydroxylation of PGH2

-

To the reaction mixture containing the newly synthesized PGH2, add the purified recombinant CYP4F8 and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C. The reaction time will need to be optimized.

-

-

Step 3: Isomerization to 19(R)-hydroxy PGE2

-

Following the 19-hydroxylation step, add purified recombinant mPGES-1 and glutathione (GSH) to the reaction mixture.[5]

-

Continue the incubation at 37°C.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate) and acidifying the mixture to pH 3-4.

-

Extract the lipid-soluble products with the organic solvent.

-

Evaporate the solvent under a stream of nitrogen.

-

Purification of 19(R)-hydroxy PGE2 by Reverse-Phase HPLC

-

Column: A C18 reverse-phase column is suitable for the separation of prostaglandins.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, with a small amount of an acid like acetic or formic acid (e.g., 0.1%) to improve peak shape.[1]

-

Gradient: A linear gradient, for example, from 20% to 80% acetonitrile, can be used to elute the prostaglandins.[1]

-

Detection: UV detection at a wavelength around 200-210 nm is appropriate for prostaglandins.

-

Fraction Collection: Collect the fractions corresponding to the peak of 19(R)-hydroxy PGE2. The identity of the product should be confirmed by mass spectrometry.

Visualization of Key Pathways

Enzymatic Synthesis Workflow

Caption: Enzymatic cascade for 19(R)-hydroxy PGE2 synthesis.

19(R)-hydroxy PGE2 Signaling Pathway

Caption: Downstream signaling of the EP2 receptor.

Conclusion

The enzymatic synthesis of 19(R)-hydroxy Prostaglandin E2 is a sophisticated process requiring the coordinated action of three distinct enzymes. This guide provides a foundational understanding of this pathway, offering detailed protocols and visualizations to aid researchers in their study of this unique prostaglandin and its biological functions. Further research is warranted to fully elucidate the kinetic parameters of CYP4F8 with its native substrate and to optimize the yield of the coupled enzymatic synthesis. A deeper understanding of the physiological and pathophysiological roles of 19(R)-hydroxy PGE2 will undoubtedly open new avenues for therapeutic intervention.

References

- 1. bmbreports.org [bmbreports.org]

- 2. Expression and purification of human mPGES-1 in E. coli and identification of inhibitory compounds from a drug-library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novoprolabs.com [novoprolabs.com]

- 4. uniprot.org [uniprot.org]

- 5. Purification and characterization of recombinant microsomal prostaglandin E synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1 in seminal vesicles and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of the recombinant human prostaglandin H synthase-2 expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human microsomal prostaglandin E synthase-1: purification, functional characterization, and projection structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced expression of human prostaglandin H synthase-2 in the yeast Pichia pastoris and removal of the C-terminal tag with bovine carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relaxant Effect of 19(R)-hydroxy PGE2 on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) is a naturally occurring eicosanoid found in primate semen, recognized for its potent smooth muscle relaxant properties.[1][2] This technical guide provides an in-depth overview of the current understanding of 19(R)-hydroxy PGE2, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those targeting smooth muscle physiology and prostaglandin signaling.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that exert a wide range of physiological effects, including the regulation of smooth muscle tone.[3][4] 19(R)-hydroxy PGE2, a metabolite of Prostaglandin E2 (PGE2), has emerged as a molecule of interest due to its significant and selective smooth muscle relaxant activity.[1][2] Found in high concentrations in the semen of primates, its physiological role is thought to be associated with reproductive processes.[1] Understanding the specific mechanisms by which 19(R)-hydroxy PGE2 induces smooth muscle relaxation is crucial for exploring its therapeutic potential in conditions characterized by smooth muscle hypercontractility, such as asthma, hypertension, and erectile dysfunction.

This guide will delve into the pharmacology of 19(R)-hydroxy PGE2, its interaction with prostanoid receptors, the downstream signaling cascades it activates, and the experimental techniques employed to study these phenomena.

Pharmacology of 19(R)-hydroxy PGE2

Receptor Selectivity

19(R)-hydroxy PGE2 is a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is coupled to the stimulatory G protein (Gs). This selectivity is a key determinant of its biological activity, as different EP receptor subtypes can mediate opposing effects on smooth muscle tone.

Potency and Efficacy in Smooth Muscle Relaxation

The primary functional effect of 19(R)-hydroxy PGE2 on smooth muscle is relaxation. The potency of this effect has been quantified in various tissue preparations.

Table 1: Potency of 19(R)-hydroxy PGE2 in Smooth Muscle Relaxation

| Tissue Preparation | Species | Potency (EC50) | Reference(s) |

| Tracheal Rings | Cat | 200 nM | [1][2] |

Note: There is a notable lack of publicly available quantitative data on the potency of 19(R)-hydroxy PGE2 across a wider range of smooth muscle types. Further research is required to establish a more comprehensive potency profile.

Signaling Pathway of 19(R)-hydroxy PGE2-Induced Smooth Muscle Relaxation

The relaxant effect of 19(R)-hydroxy PGE2 is mediated through a well-defined intracellular signaling cascade initiated by the activation of the EP2 receptor.

-

Receptor Binding and G-protein Activation: 19(R)-hydroxy PGE2 binds to and activates the EP2 receptor on the surface of smooth muscle cells. This conformational change in the receptor leads to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream target proteins that contribute to smooth muscle relaxation. A key substrate in this pathway is the Vasodilator-Stimulated Phosphoprotein (VASP).[5] Phosphorylation of VASP is often used as a marker of PKA activation.[5][6]

-

Calcium Sequestration and Reduced Myosin Light Chain Kinase Activity: The activation of PKA leads to a decrease in intracellular calcium concentrations through the promotion of calcium sequestration into the sarcoplasmic reticulum. This reduction in free calcium, along with other PKA-mediated effects, leads to a decrease in the activity of myosin light chain kinase (MLCK).

-

Smooth Muscle Relaxation: Reduced MLCK activity results in the dephosphorylation of the myosin light chain, leading to the dissociation of actin-myosin cross-bridges and subsequent smooth muscle relaxation.

Experimental Protocols

The following section details the key experimental protocols used to characterize the smooth muscle relaxant effects of 19(R)-hydroxy PGE2.

Isolated Organ Bath for Smooth Muscle Tension Studies

This protocol is a standard method for assessing the contractile and relaxant properties of compounds on isolated smooth muscle tissues.

Methodology:

-

Tissue Preparation:

-

Euthanize the experimental animal according to approved ethical guidelines.

-

Carefully dissect the desired smooth muscle tissue (e.g., trachea, aorta, corpus cavernosum).

-

Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Prepare tissue segments of appropriate size (e.g., rings of 2-3 mm for trachea or blood vessels).

-

-

Mounting:

-

Suspend the tissue segments in a water-jacketed organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically for each tissue type).

-

Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Assess tissue viability by inducing a contraction with a standard agonist (e.g., KCl, acetylcholine, or histamine).

-

-

Experimental Procedure:

-

After washing out the viability-testing agent and allowing the tissue to return to baseline, induce a stable submaximal contraction with an appropriate agonist.

-

Once a stable contractile plateau is reached, add cumulative concentrations of 19(R)-hydroxy PGE2 to the organ bath.

-

Record the resulting relaxation of the smooth muscle tissue.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-induced contraction.

-

Plot the concentration-response curve and determine the EC50 value (the concentration of 19(R)-hydroxy PGE2 that produces 50% of the maximal relaxation).

-

Measurement of Intracellular cAMP Levels

This protocol describes a method to quantify changes in intracellular cAMP in response to 19(R)-hydroxy PGE2 treatment in cultured smooth muscle cells.

Methodology:

-

Cell Culture:

-

Culture primary smooth muscle cells or a suitable cell line in appropriate growth medium until they reach a confluent monolayer.

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

-

-

Cell Treatment:

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of 19(R)-hydroxy PGE2 for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis:

-

Normalize the cAMP levels to the protein concentration of the cell lysate.

-

Plot the cAMP concentration against the concentration of 19(R)-hydroxy PGE2.

-

Western Blotting for Phosphorylated VASP

This protocol is used to detect the phosphorylation of VASP, a downstream target of PKA, as an indicator of the activation of the cAMP signaling pathway by 19(R)-hydroxy PGE2.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured smooth muscle cells with 19(R)-hydroxy PGE2 as described in the cAMP measurement protocol.

-

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated VASP (at the PKA-preferred site, Ser157).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity and normalize to a loading control (e.g., total VASP or β-actin) to determine the relative increase in VASP phosphorylation.

-

Summary and Future Directions

19(R)-hydroxy PGE2 is a potent and selective EP2 receptor agonist that induces smooth muscle relaxation through the canonical Gs-cAMP-PKA signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs.

Despite the clear relaxant effects of 19(R)-hydroxy PGE2, further research is needed to:

-

Expand the quantitative dataset: Determine the potency and efficacy of 19(R)-hydroxy PGE2 on a broader range of smooth muscle tissues, including vascular, gastrointestinal, and myometrial smooth muscle.[7][8][9] This will provide a more complete understanding of its potential therapeutic applications.

-

Confirm the full signaling cascade: While the proposed signaling pathway is based on well-established principles of EP2 receptor signaling, further studies are needed to definitively confirm each step specifically for 19(R)-hydroxy PGE2 in various smooth muscle cell types.

-

Investigate in vivo effects: Explore the physiological effects of 19(R)-hydroxy PGE2 in animal models to assess its therapeutic potential and potential side effects.

-

Structure-activity relationship studies: Synthesize and test analogs of 19(R)-hydroxy PGE2 to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 19(R)-hydroxy PGE2 and related compounds in the treatment of a variety of disorders characterized by smooth muscle dysfunction.